O-cyclohexylhydroxylamine
Overview
Description
O-Cyclohexylhydroxylamine is an organic compound with the molecular formula C6H11NHOH. It is a derivative of hydroxylamine where the hydroxyl group is bonded to a cyclohexyl group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Cyclohexylhydroxylamine can be synthesized through the hydrogenation of nitrocyclohexane. This process involves the use of palladium/carbon nanotubes as a catalyst under mild conditions . Another method involves the reduction of cyclohexanone oxime using suitable reducing agents.
Industrial Production Methods: The industrial production of this compound typically involves the catalytic hydrogenation of nitrocyclohexane. This method is preferred due to its efficiency and the availability of catalysts that can facilitate the reaction under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cyclohexanone oxime.
Reduction: It can be reduced to cyclohexylamine under specific conditions.
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexylamine.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
O-Cyclohexylhydroxylamine has several applications in scientific research:
Biology: The compound is used in the preparation of biologically active molecules that can act as enzyme inhibitors or receptor antagonists.
Mechanism of Action
The mechanism of action of O-cyclohexylhydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also inhibit certain enzymes by forming stable complexes with their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but different reactivity and applications.
N-Hydroxycyclohexanamine: Another hydroxylamine derivative with comparable properties.
N-Phenylhydroxylamine: A related compound with a phenyl group instead of a cyclohexyl group.
Uniqueness: O-Cyclohexylhydroxylamine is unique due to its specific reactivity and the ability to form stable oxime derivatives. Its applications in the synthesis of biologically active molecules and industrial processes highlight its versatility and importance in various fields.
Properties
IUPAC Name |
O-cyclohexylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-8-6-4-2-1-3-5-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNGOPXRHUCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445286 | |
Record name | O-cyclohexylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4759-21-1 | |
Record name | O-cyclohexylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Cyclohexyl-hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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